![molecular formula C27H36ClN5O6S2 B12346508 Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B12346508.png)
Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a benzothiazole moiety, a piperazine ring, and a sulfonyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzothiazole core, followed by the introduction of the piperazine ring and the sulfonyl group. Common reagents used in these reactions include ethyl chloroformate, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of various precursors, including piperazine derivatives and benzothiazole intermediates. The synthesis typically involves the following steps:
- Formation of Benzothiazole Derivatives : The initial step includes the reaction of 2-aminobenzothiazoles with appropriate acyl chlorides to form the benzothiazole core.
- Piperazine Derivative Formation : The piperazine ring is introduced through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the piperazine derivative with the benzothiazole derivative, followed by hydrolysis to yield the hydrochloride salt form.
Characterization of the compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
The biological applications of this compound primarily focus on its role as an inhibitor of key enzymes involved in neurodegenerative diseases. Notably, it has shown promising results in the following areas:
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Studies have demonstrated that compounds similar to Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride exhibit potent AChE inhibitory activity. For instance, IC50 values for related compounds have been reported in the range of 20.1 nM to 102.5 nM, indicating strong inhibition comparable to established drugs like donepezil .
- Monoamine Oxidase-B (MAO-B) Inhibition : The compound has also been assessed for its MAO-B inhibitory activity, with some derivatives showing IC50 values similar to selegiline, a standard treatment for Parkinson's disease . This suggests a dual mechanism of action that could be beneficial in treating Alzheimer's and Parkinson's diseases.
- Cytotoxicity Assessment : The cytotoxicity profile of these compounds was evaluated using cell lines such as NIH/3T3. For example, one derivative exhibited an IC50 value of 72.9 µM, indicating low cytotoxic potential at effective concentrations .
Potential Therapeutic Applications
Given its enzyme inhibition profiles, this compound may have several therapeutic applications:
- Alzheimer's Disease Treatment : By inhibiting AChE and potentially preventing beta-amyloid plaque formation, this compound could be developed into a therapeutic agent for Alzheimer's disease.
- Parkinson's Disease Management : Its MAO-B inhibition suggests utility in managing symptoms of Parkinson's disease, potentially improving patient outcomes.
Case Studies and Research Findings
Research findings highlight various case studies where similar compounds have been tested for their pharmacological properties:
Study | Compound | Target Enzyme | IC50 Value (nM) | Notes |
---|---|---|---|---|
4f | AChE | 23.4 | Most active derivative in series | |
4m | MAO-B | 56.7 | Comparable to selegiline | |
4n | AChE | 42.1 | Significant inhibition observed |
These studies underscore the potential of this compound as a candidate for further development in neuropharmacology.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
- ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE
Uniqueness
The uniqueness of ETHYL 4-(4-{3-(DIMETHYLAMINO)PROPYLCARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE HYDROCHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity, stability, or solubility, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 4-((4-((3-(dimethylamino)propyl)(5-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride, identified by its CAS number 1135215-09-6, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H36ClN5O6S2, with a molecular weight of 626.2 g/mol. The structure features a piperazine ring, which is often associated with various biological activities, including analgesic and anti-inflammatory effects.
Research indicates that compounds with similar structural motifs often interact with key biological pathways. The following mechanisms have been proposed for the biological activity of this compound:
- FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. This inhibition can lead to increased levels of these lipids, potentially enhancing analgesic effects .
- COX and LOX Inhibition : Compounds structurally related to this one have demonstrated inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, derivatives have shown IC50 values indicating potent inhibition of COX-2 and 5-LOX, suggesting anti-inflammatory properties .
- Neurotransmitter Modulation : The presence of a dimethylamino group may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, contributing to potential antidepressant effects.
Pharmacological Effects
The pharmacological profile of this compound can be summarized as follows:
Case Studies and Research Findings
- In Vivo Studies : Research has demonstrated that similar compounds exhibit significant pain relief in rodent models of neuropathic pain and inflammatory pain. For example, compounds that inhibit FAAH were shown to reduce allodynia and hyperalgesia in animal models .
- In Vitro Studies : In vitro assays have indicated that derivatives related to this compound can effectively reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties for compounds in this class, including good oral bioavailability and metabolic stability .
Properties
Molecular Formula |
C27H36ClN5O6S2 |
---|---|
Molecular Weight |
626.2 g/mol |
IUPAC Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(5-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H35N5O6S2.ClH/c1-5-38-27(34)30-15-17-31(18-16-30)40(35,36)22-10-7-20(8-11-22)25(33)32(14-6-13-29(2)3)26-28-23-19-21(37-4)9-12-24(23)39-26;/h7-12,19H,5-6,13-18H2,1-4H3;1H |
InChI Key |
BMKCTBUFLKLUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Origin of Product |
United States |
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